Kaempferol-3,4'-diglucoside
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Description
Kaempferol 3,4'-diglucoside is a natural product found in Wisteria floribunda, Picea abies, and other organisms with data available.
Biological Activity
Kaempferol-3,4'-diglucoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonol found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes two glucoside moieties attached to the kaempferol backbone. The molecular formula is C_21H_20O_12, with a molecular weight of approximately 448.38 g/mol. The presence of multiple hydroxyl groups contributes to its biological activity.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). In vitro studies have demonstrated that this compound can enhance the activity of endogenous antioxidants like superoxide dismutase and glutathione peroxidase .
Study | Model | Findings |
---|---|---|
Wang et al. (2018) | HepG2 cells | Inhibition of ROS generation |
Kouhestani et al. (2018) | OVX rats | Reduced MDA levels by 21% |
Zarei et al. (2019) | Drosophila model | Improved cognitive function through antioxidant action |
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that it can block the activation of NF-κB signaling pathways, which are critical in inflammation .
Study | Model | Findings |
---|---|---|
Tran et al. (2009) | RAW 264.7 cells | Significant reduction in NO production |
Yang et al. (2019) | BALB mice | Suppressed IL-1β and TNFα production |
3. Anticancer Activity
The anticancer potential of this compound has been explored across various cancer cell lines. It exhibits antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells.
Cancer Type | Cell Line | Mechanism |
---|---|---|
Breast | MCF-7 | Induction of apoptosis via caspase activation |
Colon | HT-29 | G2/M phase arrest through cyclin inhibition |
Lung | A549 | Decreased invasion and metastasis potential |
In vivo studies have also shown promising results in animal models, where this compound reduced tumor growth and improved survival rates .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection : In a study involving ovariectomized rats with cognitive impairment induced by streptozotocin, treatment with this compound improved cognitive function and reduced neuroinflammation markers .
- Cardiovascular Health : Research indicates that kaempferol derivatives can protect cardiac fibroblasts from inflammatory injury by inhibiting PI3K/AKT signaling pathways .
- Gut Health : The compound's glycosylated form enhances its bioavailability and may positively influence gut microbiota composition, leading to improved metabolic health outcomes .
Properties
CAS No. |
71939-16-7 |
---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChI Key |
CRHCCDOCWGWLSH-DEFKTLOSSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Allivicin; Kaempferol 3,4'-di-O-β-D-glucopyranoside |
Origin of Product |
United States |
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